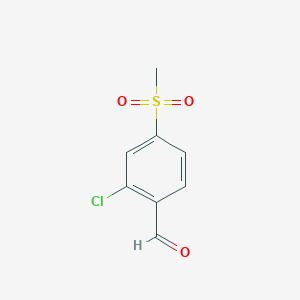

2-Chloro-4-(methylsulfonyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZMGEPPBLUUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375533 | |

| Record name | 2-chloro-4-(methylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101349-95-5 | |

| Record name | 2-chloro-4-(methylsulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 101349-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Methylsulfonyl Benzaldehyde

Established Synthetic Pathways for 2-Chloro-4-(methylsulfonyl)benzaldehyde

The synthesis of this compound is typically achieved through two main strategic approaches: the formation of the aldehyde group through oxidation and the substitution of the benzene (B151609) ring via halogenation. These pathways can be executed in various sequences, depending on the starting materials and desired intermediates.

Oxidative Routes in the Formation of the Aldehyde Moiety

The creation of the aldehyde functional group is a critical step, often accomplished by the oxidation of a methyl group or a sulfur-containing precursor. The choice of oxidant and catalyst is paramount to ensure high yield and selectivity, preventing over-oxidation to the corresponding carboxylic acid.

One viable synthetic route involves the oxidation of a sulfur-containing precursor. In a process analogous to the synthesis of the non-chlorinated parent compound, 4-(methylsulfonyl)benzaldehyde, a two-step sequence can be employed. This begins with a nucleophilic substitution to introduce the thioether group, followed by oxidation.

The first step involves the reaction of a suitable starting material, such as 4-chlorobenzaldehyde, with sodium methyl mercaptide. This reaction is often facilitated by a phase-transfer catalyst to enhance the interaction between the aqueous and organic phases. The subsequent step is the oxidation of the resulting 4-(methylthio)benzaldehyde intermediate. Hydrogen peroxide is a commonly used oxidant for this transformation, converting the thioether to the sulfone. This oxidation is typically catalyzed by an oxide catalyst in the presence of sulfuric acid. google.com While this method is established for the p-methylsulfonyl benzaldehyde (B42025), a similar pathway could be envisioned for the 2-chloro derivative, likely starting from 2,4-dichlorobenzaldehyde.

A more direct route involves the oxidation of the methyl group of 2-chloro-4-methylsulfonyltoluene. This transformation is challenging due to the presence of the electron-withdrawing sulfonyl and chloro groups, which deactivate the methyl group, making oxidation difficult. google.com

Strong oxidizing conditions, such as using nitric acid at high temperatures (175-195 °C), tend to oxidize the methyl group all the way to a carboxylic acid, yielding 2-chloro-4-methylsulfonylbenzoic acid. google.com Achieving the selective partial oxidation to the aldehyde requires carefully controlled conditions and specific catalytic systems. Research into the selective oxidation of toluene derivatives to aldehydes has identified various effective catalysts. For instance, Co/Mn/Br catalytic systems have been successfully used for the continuous selective aerobic oxidation of substituted toluenes, including o-chlorotoluene, to their corresponding aldehydes with high selectivity. rsc.org Similarly, bimetallic catalysts, such as a Cu/Sn/Br system, have been investigated for the liquid phase oxidation of toluene to benzaldehyde, demonstrating that the reaction can be controlled to favor aldehyde formation over the carboxylic acid.

Alternative, less direct methods for converting the methyl group to an aldehyde include benzylic bromination followed by hydrolysis or the Sommelet reaction. The Sommelet reaction converts a benzyl halide into an aldehyde using hexamine and water, providing a classic method for this type of transformation. wikipedia.org

The choice of oxidizing agent is critical in determining the final product in the synthesis of this compound. The primary challenge is achieving selective oxidation of the methyl group to an aldehyde while preventing its subsequent oxidation to a carboxylic acid.

Nitric Acid : This is a powerful and cost-effective oxidizing agent. However, it is often too aggressive for the selective synthesis of aldehydes from activated methyl groups on an aromatic ring. In the case of 2-chloro-4-methylsulfonyltoluene, reaction with excess nitric acid at elevated temperatures leads predominantly to the formation of 2-chloro-4-methylsulfonylbenzoic acid. google.comgoogle.com

Hydrogen Peroxide : Often considered a "greener" oxidant, hydrogen peroxide is effective for the oxidation of thioethers to sulfones, as seen in the synthesis of 4-(methylsulfonyl)benzaldehyde from its methylthio precursor. google.com Its use in the selective oxidation of methyl groups to aldehydes often requires specific catalytic systems, such as those involving tungsten-based catalysts.

Sodium Hypochlorite : This reagent is another potential oxidant. While specific conditions for the target compound are not widely detailed, it is noted as a possible oxidant for 2-chloro-4-methylsulfonyltoluene, though it may require precious metal catalysts and can present challenges with chlorinated wastewater. google.com

Air/Molecular Oxygen : In combination with transition metal catalysts (e.g., Co, Mn, Cu), air or pure oxygen serves as the ultimate green oxidant. rsc.org These catalytic systems are highly effective for the selective liquid-phase oxidation of toluenes to benzaldehydes, as the reaction conditions can be tuned to favor the desired partial oxidation product. rsc.orgmdpi.com

| Oxidizing Agent | Typical Precursor | Common Product | Selectivity for Aldehyde |

| Nitric Acid | 2-chloro-4-methylsulfonyltoluene | 2-chloro-4-methylsulfonylbenzoic acid | Low |

| Hydrogen Peroxide | 4-(methylthio)benzaldehyde analog | 4-(methylsulfonyl)benzaldehyde analog | High (for sulfur oxidation) |

| Sodium Hypochlorite | 2-chloro-4-methylsulfonyltoluene | 2-chloro-4-methylsulfonylbenzoic acid | Moderate (catalyst dependent) |

| Air / O₂ | Toluene derivatives | Benzaldehyde derivatives | High (with specific catalysts) |

Catalysts play an indispensable role in directing the outcome of oxidation reactions, enhancing reaction rates, and improving selectivity towards the desired aldehyde product.

Manganous Sulfate : This salt is an effective catalyst for the oxidation of thioethers to sulfones. In the synthesis of 4-methylsulfonyl benzaldehyde, manganous sulfate is used in conjunction with hydrogen peroxide to efficiently convert the methylthio group to the methylsulfonyl group. google.com Cobalt and manganese salts (e.g., acetates) are also key components of catalysts used for the aerobic oxidation of toluenes to aldehydes. rsc.org

Sodium Wolframate (Sodium Tungstate) : This catalyst is particularly noted for its use in the oxidation of alcohols to aldehydes or ketones. sigmaaldrich.com It can be used with hydrogen peroxide in a phase-transfer catalysis system for the selective oxidation of benzyl alcohols to benzaldehydes.

Phase-Transfer Catalysts (PTCs) : PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide), are crucial in reactions involving multiple phases. They facilitate the transfer of reactants between an aqueous and an organic phase, enabling reactions that would otherwise be very slow. Their use is documented in the synthesis of 4-(methylthio)benzaldehyde from 4-chlorobenzaldehyde and sodium methyl mercaptide, where the PTC brings the mercaptide anion into the organic phase to react. google.com

Copper(I) Iodide : While copper(I) iodide is a highly versatile catalyst used in a wide array of organic reactions, including cross-coupling (Sonogashira), click chemistry, and carboxylation reactions, its specific application as a primary catalyst for the selective oxidation of toluene derivatives to aldehydes is not extensively documented. calibrechem.comwikipedia.org However, other copper salts are components of effective catalytic systems, such as the Cu/Sn/Br system, for this type of transformation.

| Catalyst | Type of Reaction | Role |

| Manganous Sulfate | Oxidation of Thioether / Toluene | Promotes oxidation by H₂O₂ or O₂ |

| Sodium Wolframate | Oxidation of Alcohols | Catalyzes selective oxidation with H₂O₂ |

| Phase-Transfer Catalysts | Nucleophilic Substitution | Facilitates transport of anions between phases |

| Copper(I) Iodide | Various (Cross-coupling, etc.) | Versatile catalyst, but not primary for this specific oxidation |

Halogenation Strategies for Benzene Ring Substitution (e.g., chlorination)

The introduction of the chlorine atom at the C-2 position of the benzene ring is a key step that is typically accomplished through electrophilic aromatic substitution. A common and effective pathway starts with 4-(methylsulfonyl)toluene.

The chlorination of 4-(methylsulfonyl)toluene is carried out using chlorine gas in the presence of a Lewis acid catalyst. Iron (in the form of iron powder or ferric chloride) is a common catalyst for this reaction. The reaction may also be promoted by the addition of a catalytic amount of iodine. google.com The reaction is typically performed in a low-polarity solvent such as carbon tetrachloride or dichloromethane at elevated temperatures (e.g., 85-95 °C). The methyl and methylsulfonyl groups on the starting material direct the incoming chlorine electrophile. The methyl group is an ortho-, para-director, while the methylsulfonyl group is a meta-director. In this case, the substitution occurs ortho to the activating methyl group (and meta to the deactivating sulfonyl group), yielding the desired intermediate, 2-chloro-4-methylsulfonyltoluene. google.com This intermediate is then subjected to oxidation to form the final aldehyde product.

Condensation Reactions Involving Related Benzaldehyde Precursors

The chemical reactivity of benzaldehyde and its derivatives is significantly influenced by the nature of the substituents on the aromatic ring. In the case of precursors to this compound, which possess electron-withdrawing groups, their participation in condensation reactions is a key aspect of their chemistry. These reactions typically involve the nucleophilic addition to the carbonyl group of the aldehyde.

One of the fundamental condensation reactions is the formation of imines, or Schiff bases, through reaction with primary amines. This process initiates with the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal or carbinolamine. mdpi.com These hemiaminals are generally unstable and undergo dehydration to yield the stable imine product. mdpi.com The stability and yield of these products can be influenced by reaction conditions such as temperature, solvent polarity, and the electronic nature of the substituents on the benzaldehyde. mdpi.com For instance, studies on substituted benzaldehydes have shown that the equilibrium between the hemiaminal and the Schiff base can be shifted by the solvent's polarity. mdpi.com

Another significant class of condensation reactions is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound. The presence of electron-withdrawing substituents on the benzaldehyde ring can increase its reactivity towards the nucleophilic attack by the carbanion generated from the active methylene compound. researchgate.net This reaction is a versatile method for forming carbon-carbon double bonds.

The Benzoin condensation is a classic reaction involving the coupling of two aromatic aldehydes to form an α-hydroxyketone, known as a benzoin. organicchemistrytutor.comorganic-chemistry.org This reaction is typically catalyzed by a nucleophile like cyanide or a thiazolium salt. organicchemistrytutor.comorganic-chemistry.org The catalyst facilitates an "umpolung" (polarity reversal) of one aldehyde molecule, which then acts as a nucleophile and attacks a second aldehyde molecule. organic-chemistry.org The reactivity in mixed Benzoin condensations, involving two different aldehydes, is dependent on the electronic properties of the aldehydes, with the more reactive aldehyde typically acting as the nucleophile. organicchemistrytutor.com

Furthermore, substituted benzaldehydes can undergo condensation with other nucleophiles like creatinine, where the nature of the substituent on the aromatic ring influences the course of the reaction. rsc.org Aldol (B89426) reactions, a cornerstone of organic synthesis, can also be performed using substituted benzaldehydes, such as 4-(methylsulfonyl)benzaldehyde, reacting with compounds like glycine in the presence of aldolases to create key building blocks for larger molecules. researchgate.net

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Schiff Base Formation | Substituted Benzaldehyde + Primary Amine | Forms an imine via a hemiaminal intermediate. Reaction conditions affect product yield. | mdpi.com |

| Knoevenagel Condensation | Substituted Benzaldehyde + Active Methylene Compound | Electron-withdrawing groups on the aldehyde increase its reactivity. Forms C=C bonds. | researchgate.net |

| Benzoin Condensation | Two molecules of an Aromatic Aldehyde | Catalyzed by cyanide or thiazolium salts to form an α-hydroxyketone. | organicchemistrytutor.comorganic-chemistry.org |

| Aldol Reaction | 4-(methylsulfonyl)benzaldehyde + Glycine | Catalyzed by threonine aldolases for the synthesis of complex organic molecules. | researchgate.net |

Advanced Synthesis Optimization and Sustainable Chemistry Considerations

The industrial production of specialty chemicals like this compound necessitates a focus on process optimization to enhance efficiency, minimize waste, and adhere to the principles of sustainable chemistry.

Maximizing the yield of the desired product is a primary goal in chemical synthesis. This can be achieved by carefully controlling various reaction parameters. For the synthesis of related compounds like p-methylsulfonyl benzaldehyde from 4-chloro-benzaldehyde, optimizing the molar ratio of reactants and employing a phase-transfer catalyst have been shown to lead to more complete reactions and higher yields. google.com Similarly, in condensation reactions, the catalyst loading and reaction temperature are critical variables that need to be optimized to achieve high product yields in short reaction times. researchgate.net

The choice of catalyst is paramount. Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled, which aligns with green chemistry principles. acs.org For instance, the synthesis of N-sulfonyl imines, which involves the condensation of aldehydes and sulfonamides, can be facilitated by various catalysts that allow the reaction to proceed under milder conditions. researchgate.net

| Factor | Description | Example/Impact |

|---|---|---|

| Molar Ratio of Reactants | The stoichiometry of the reactants can significantly affect the reaction equilibrium and completeness. | Optimizing the ratio of 4-chloro-benzaldehyde to sodium methyl mercaptide improves the yield of the intermediate for p-methylsulfonyl benzaldehyde. google.com |

| Catalyst Selection and Loading | The type and amount of catalyst can dramatically influence reaction rate and selectivity. | Using an optimal amount (e.g., 20 mol%) of a task-specific ionic liquid catalyst enhances the yield of 4H-pyrans in a three-component reaction. researchgate.net |

| Temperature | Reaction temperature affects the rate of reaction and can influence the formation of side products. | For the synthesis of 4H-pyrans, a temperature range of 50-60°C was found to be most effective. researchgate.net |

| Solvent | The solvent can affect reactant solubility, reaction rates, and the position of chemical equilibria. | In hemiaminal formation, apolar aprotic solvents can lead to higher yields compared to dipolar aprotic media. mdpi.com |

The formation of by-products reduces the yield of the desired compound and complicates the purification process, leading to increased waste. A key principle of green chemistry is waste prevention. acs.orgnih.gov Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org

To minimize by-products, highly selective catalysts should be employed. acs.org For example, in the synthesis of 2-chloro-3-methyl-4-methylsulfonylbenzoic acid, using a phase transfer catalyst in an aqueous phase haloform reaction reduces side reactions and significantly improves the product yield and content. patsnap.com Another green chemistry principle is the reduction of derivatives. acs.orgnih.gov Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.orgnih.gov The use of highly specific enzymes as catalysts can often eliminate the need for protecting groups. acs.org

The environmental impact of a chemical process is a critical consideration. The 12 principles of green chemistry provide a framework for designing more sustainable chemical syntheses. acs.orgnih.gov These principles advocate for the prevention of waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and using safer solvents and auxiliaries. acs.orgnih.gov

For instance, the use of hazardous solvents should be minimized or replaced with greener alternatives like water or ionic liquids. nih.govresearchgate.net A method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid has been developed that avoids toxic and high-risk solvents by carrying out the reaction in a water phase, thereby reducing costs and safety risks. patsnap.com

Energy efficiency is another important principle, encouraging the use of synthetic methods at ambient temperature and pressure whenever possible. rjpn.org The use of renewable feedstocks, catalysis over stoichiometric reagents, and designing chemicals that degrade after use are also central tenets of green chemistry. acs.orgnih.gov Chemo-enzymatic catalytic cascades, which combine chemical and enzymatic steps in one pot, represent an advanced strategy for producing valuable chemicals from renewable resources in an environmentally friendly manner. rsc.org

| Principle | Description |

|---|---|

| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. |

| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary or innocuous whenever possible. |

| Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. |

| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |

| Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/ deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible. |

| Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. |

| Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. |

| Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. |

Exploration of Chemical Transformations of this compound

The aldehyde functional group is one of the most versatile in organic chemistry, offering a wide array of possibilities for chemical transformation.

The aldehyde group of this compound is a key site for further chemical modification. It can readily undergo nucleophilic addition and condensation reactions. For example, it can react with sulfonamides to form N-sulfonyl imines, which are important intermediates in medicinal chemistry. researchgate.net This condensation can be promoted by various catalysts under mild conditions. researchgate.net

The aldehyde can also participate in multicomponent reactions. For instance, in the synthesis of quinazoline derivatives, 2-azidobenzaldehyde can react with an isocyanide, a sulfonyl hydrazide, and an alkyne in a four-component reaction catalyzed by transition metals. mdpi.com Similarly, the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives often involves the condensation of an anthranilic acid derivative with an aldehyde. mdpi.com

Furthermore, the aldehyde group can be a directing group in C-H functionalization reactions. In a copper-mediated C-H sulfonylation of benzaldehydes, a transient imine formed from the aldehyde and an amine catalyst can direct the sulfonylation to the ortho position. chemrxiv.orgresearchgate.net This demonstrates a powerful method for regioselective functionalization.

Other fundamental transformations of the aldehyde group include oxidation to the corresponding carboxylic acid (2-Chloro-4-(methylsulfonyl)benzoic acid) and reduction to the primary alcohol ( (2-Chloro-4-(methylsulfonyl)phenyl)methanol). These transformations open up further synthetic pathways for creating a diverse range of molecules.

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Condensation with Amines | Primary Amines (R-NH₂) | Imine (Schiff Base) | Formation of C=N bonds, important intermediates. mdpi.com |

| Condensation with Sulfonamides | Sulfonamides (R-SO₂NH₂) | N-sulfonyl imine | Valuable building blocks in medicinal chemistry. researchgate.net |

| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated compound | Versatile C=C bond formation. researchgate.net |

| Oxidation | Oxidizing agents (e.g., KMnO₄, H₂O₂) | Carboxylic Acid | Access to acid derivatives. |

| Reduction | Reducing agents (e.g., NaBH₄, H₂/catalyst) | Primary Alcohol | Formation of benzylic alcohols. |

| C-H Functionalization | Amine catalyst, Copper source, Sulfinate salt | Ortho-sulfonylated benzaldehyde | Regioselective introduction of functional groups. chemrxiv.orgresearchgate.net |

Table of Compounds

| Compound Name |

|---|

| 2-Azidobenzaldehyde |

| 2-Chloro-3-methyl-4-methylsulfonylbenzoic acid |

| This compound |

| (2-Chloro-4-(methylsulfonyl)phenyl)methanol |

| 2-Chloro-4-(methylsulfonyl)benzoic acid |

| 4-chloro-benzaldehyde |

| 4-(methylsulfonyl)benzaldehyde |

| Benzaldehyde |

| Benzoin |

| Creatinine |

| Glycine |

| Sodium methyl mercaptide |

| p-methylsulfonyl benzaldehyde |

Modifications of the Sulfonyl Moiety

The methylsulfonyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. While the sulfonyl group itself is generally stable, its transformation can be achieved under specific reaction conditions.

Detailed research on the direct modification of the sulfonyl moiety in this compound is not extensively documented in publicly available literature. However, general methodologies for the transformation of aryl sulfones can be considered. For instance, the reduction of the sulfonyl group to a sulfide or the complete removal of the sulfonyl group (desulfonylation) are known transformations for aryl sulfones, typically requiring strong reducing agents or specific catalytic systems. The applicability of these methods to this compound would need to be experimentally verified, as the presence of the aldehyde and chloro functionalities could lead to competing side reactions.

Aromatic Substitution Reactions of the Chlorinated Benzene Ring

The chlorinated benzene ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing methylsulfonyl group, particularly at the ortho and para positions relative to the chlorine atom. The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring facilitates the attack of nucleophiles, leading to the substitution of the chloro group. Common nucleophiles for this type of reaction include amines, alkoxides, and thiolates.

For example, the reaction of this compound with various amines can lead to the formation of 2-amino-4-(methylsulfonyl)benzaldehyde derivatives. The reaction conditions for such transformations typically involve heating the reactants in a suitable solvent, often in the presence of a base to neutralize the liberated hydrochloric acid.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, offer versatile routes for the functionalization of the chlorinated benzene ring. The Buchwald-Hartwig amination and the Suzuki-Miyura coupling are prominent examples.

The Buchwald-Hartwig amination provides a powerful tool for the formation of carbon-nitrogen bonds. This reaction would involve the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. This method is known for its broad substrate scope and functional group tolerance.

The Suzuki-Miyura coupling enables the formation of carbon-carbon bonds by reacting the aryl halide with an organoboron compound, such as a boronic acid or ester. In the context of this compound, this reaction could be employed to introduce various aryl or alkyl substituents at the 2-position, leading to the synthesis of biphenyl derivatives or other substituted benzaldehydes.

Below are hypothetical examples of these transformations, illustrating the potential synthetic utility. The specific reaction conditions and yields would require experimental determination.

| Reaction Type | Nucleophile/Coupling Partner | Product |

| Nucleophilic Aromatic Substitution | Piperidine | 2-(Piperidin-1-yl)-4-(methylsulfonyl)benzaldehyde |

| Nucleophilic Aromatic Substitution | Sodium Methoxide | 2-Methoxy-4-(methylsulfonyl)benzaldehyde |

| Buchwald-Hartwig Amination | Aniline | 2-(Phenylamino)-4-(methylsulfonyl)benzaldehyde |

| Suzuki-Miyura Coupling | Phenylboronic acid | 4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carbaldehyde |

Computational and Theoretical Investigations of 2 Chloro 4 Methylsulfonyl Benzaldehyde and Its Derivatives

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and energy of molecules. Molecular Orbital (MO) theory, a cornerstone of these calculations, describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. This approach is fundamental to understanding chemical bonding and reactivity. The constructive overlap of atomic orbitals leads to the formation of lower-energy bonding molecular orbitals, while destructive overlap results in higher-energy anti-bonding molecular orbitals.

The electronic structure of 2-Chloro-4-(methylsulfonyl)benzaldehyde is characterized by the interplay of the electron-withdrawing aldehyde and methylsulfonyl groups, and the chloro substituent on the benzene (B151609) ring. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can map the electron density distribution, identifying electrophilic and nucleophilic sites.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. For this compound, the electron-withdrawing nature of the substituents would be expected to lower the energy of the LUMO, making the aromatic ring and the carbonyl carbon susceptible to nucleophilic attack.

Table 1: Calculated Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.52 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 6.37 |

Note: These are representative values based on typical DFT calculations for similar aromatic compounds and are for illustrative purposes.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the reactivity of the molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are instrumental in predicting how the molecule will interact with other chemical species. Machine learning models have also been successfully used to predict reaction performance based on computed molecular and vibrational descriptors princeton.edu.

The presence of the methylsulfonyl and aldehyde groups introduces rotational flexibility around the C-S and C-C bonds, respectively. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. By systematically rotating these bonds and calculating the potential energy at each step, an energy landscape can be constructed.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable in drug discovery for predicting the interaction between a small molecule (ligand) and a protein target.

Derivatives of molecules containing a 4-(methylsulfonyl)phenyl moiety have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Molecular docking simulations can be used to predict whether this compound or its derivatives could bind to the active site of COX enzymes. These simulations place the ligand into the binding site of the protein in various orientations and conformations, scoring each pose based on the predicted binding affinity.

The results of such simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the sulfonyl group is known to be a key pharmacophore in many COX-2 inhibitors, often forming hydrogen bonds with residues in the active site. A study on new 2-(4-(methylsulfonyl) phenyl) benzimidazoles showed their potential as selective COX-2 inhibitors through in vitro evaluation and molecular docking studies nih.gov.

Docking simulations can elucidate the specific binding mode of this compound within the active site of a target like COX-2. The aldehyde group could potentially form hydrogen bonds with amino acid residues, while the benzene ring could engage in π-π stacking or hydrophobic interactions. The chloro and methylsulfonyl groups would also influence the binding orientation and affinity through steric and electronic effects.

The output of a docking simulation is typically a binding affinity or score, which is an estimate of the binding free energy. A lower binding energy indicates a more stable complex and a higher predicted affinity. These predicted affinities can be used to rank potential drug candidates before their synthesis and experimental testing.

Table 2: Predicted Binding Affinities of this compound with Cyclooxygenase Isoforms

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| COX-1 | -6.8 | Ser530, Arg120 |

| COX-2 | -8.2 | Tyr385, Arg513, Ser530 |

Note: These values are hypothetical and for illustrative purposes, based on typical docking results for small molecule inhibitors.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. nih.govmdpi.commdpi.comresearchgate.net

Various computational models, often based on quantitative structure-activity relationships (QSAR), can predict a range of pharmacokinetic and pharmacodynamic properties for this compound. These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area.

Key predicted ADME properties include:

Gastrointestinal (GI) Absorption: High GI absorption is often predicted for molecules that adhere to Lipinski's rule of five.

Blood-Brain Barrier (BBB) Permeability: Prediction of whether the compound can cross the BBB is crucial for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicting whether the compound inhibits major CYP enzymes is important for assessing potential drug-drug interactions.

Several web-based tools, such as SwissADME, are available to perform these predictions. rjptonline.orgfrontiersin.org For a series of benzimidazole derivatives, in silico prediction of physicochemical properties, ADME, and drug-likeness profiles were studied to identify the most promising compounds and reduce late-stage drug attrition nih.gov.

Table 3: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Weight | 218.66 g/mol nih.gov |

| LogP | 1.85 |

| Topological Polar Surface Area (TPSA) | 59.6 Ų nih.gov |

| GI Absorption | High |

| BBB Permeant | Yes |

| CYP2D6 Inhibitor | No |

| Bioavailability Score | 0.55 |

Note: These values are representative predictions from in silico models and are intended for illustrative purposes.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling of Derivatives

In silico ADME profiling is a critical step in early-stage drug discovery, allowing for the computational prediction of a compound's pharmacokinetic properties. For derivatives of this compound, such as novel benzimidazole-1,2,3-triazole-sulfonamide hybrids and other sulfonamide-containing scaffolds, various online tools and software like SwissADME, admetSAR 2.0, and pkCSM are employed to forecast their ADME characteristics. nih.govmdpi.com

These computational models predict several key parameters. Intestinal absorption is a crucial factor for orally administered drugs, and predictions for derivatives often show high probabilities of good absorption. mdpi.commdpi.com The distribution of a compound throughout the body is estimated by parameters like the volume of distribution at a steady state (Vdss) and the ability to cross the blood-brain barrier (BBB). mdpi.com Metabolism is often predicted by assessing the potential for the compound to be a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4). mdpi.com Finally, excretion pathways and total clearance are estimated to complete the pharmacokinetic profile.

A study on benzimidazole derivatives containing a 4-(methylsulfonyl)phenyl pharmacophore, structurally related to derivatives of this compound, utilized in silico methods to predict their pharmacokinetic parameters. nih.gov The results indicated that these compounds generally exhibit favorable ADME profiles, suggesting they are likely to have good oral absorption. nih.gov

Table 1: Predicted ADME Properties of Representative Sulfonamide Derivatives Note: This table is a representative example based on typical in silico predictions for related compounds and does not represent actual experimental data for this compound itself.

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Gastrointestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound is less likely to cause central nervous system side effects. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| P-glycoprotein Substrate | No | The compound is not expected to be actively pumped out of cells by this efflux transporter. |

| Total Clearance (log ml/min/kg) | Low | Suggests a longer half-life in the body. |

Assessment of Drug-likeness and Bioavailability Potential

Drug-likeness is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely candidate for an orally active drug. nih.gov Computational models are used to assess this potential, with one of the most common being Lipinski's Rule of Five. nih.gov This rule states that poor absorption or permeation is more likely when a compound has a molecular weight over 500 Daltons, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov

For derivatives based on sulfonamide scaffolds, in silico tools are routinely used to calculate these properties. mdpi.com Studies on various benzimidazole-sulfonamide hybrids show that these compounds generally adhere to Lipinski's rule, indicating good potential for drug-likeness. nih.gov

Bioavailability is further estimated using a combination of parameters. The "bioavailability radar" provided by platforms like SwissADME offers a graphical representation of a compound's drug-likeness, considering properties like lipophilicity, size, polarity, solubility, flexibility, and saturation. longdom.org For many computationally studied sulfonamide derivatives, the bioavailability score is predicted to be high, often around 0.55, indicating that the molecule has a high probability of good oral bioavailability. mdpi.com

Table 2: Drug-likeness and Bioavailability Parameters for a Hypothetical Derivative Note: This table is a representative example based on typical in silico predictions for related compounds.

| Parameter | Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | < 500 g/mol | ≤ 500 | Yes |

| LogP (Lipophilicity) | 3.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 5 | ≤ 10 | Yes |

| Bioavailability Score | 0.55 | N/A | Favorable |

Advanced Mechanistic Studies of Reactions Involving this compound

Computational chemistry is an indispensable tool for elucidating the complex mechanisms of organic reactions. For reactions involving aldehydes similar to this compound, such as acetalization, theoretical calculations can map out the entire reaction pathway. A computational study on the acid-catalyzed acetalization of 2-methylbenzaldehyde with methanol, for example, used ab initio methods to determine the most likely intermediate steps. researchgate.net

This type of study involves calculating the optimized geometry and energy of the reactants, all potential intermediates, transition states, and the final products. researchgate.net By comparing the energies of different possible pathways, researchers can identify the most energetically favorable route. The results are often visualized in a reaction energy profile, which plots the energy of the system as the reaction progresses, highlighting the energy barriers (activation energies) for each step. researchgate.net Such computational investigations provide a molecule-level understanding that is often difficult to obtain through experimental means alone, allowing for the optimization of reaction conditions to favor the desired product. researchgate.net

Similarly, computational methods have been used to investigate the reaction mechanisms of β-amino alcohols with thionyl chloride. researchgate.net These studies can delineate how different reaction conditions, such as the presence or absence of a base, can lead to different products by altering the stability of key intermediates and transition states. researchgate.net These examples demonstrate the power of computational chemistry to provide deep mechanistic insights applicable to reactions involving this compound.

Crystallographic Insights and Solvent Effects on Molecular Self-Assembly (referring to computational studies on related compounds)

Computational studies are pivotal in understanding and predicting the three-dimensional arrangement of molecules in a crystal lattice and how solvent molecules can influence their self-assembly. X-ray crystallography provides experimental data on the solid-state structure, which can be complemented by computational analyses like Hirshfeld surface analysis to quantify intermolecular interactions. nih.gov For multi-substituted benzaldehyde (B42025) derivatives, these studies have shown that weak interactions such as C–H⋯O, C–H⋯π, and halogen bonding play a crucial role in the formation of their supramolecular structures. nih.gov

The influence of solvents on molecular self-assembly is a complex phenomenon that can be modeled computationally. Studies have shown that solvent polarity can significantly affect the photophysical properties and chemical reactivity of molecules by altering the energies of their frontier molecular orbitals (HOMO and LUMO). researchgate.net For example, computational investigations on substituted azobenzenes in different solvent media revealed that properties like dipole moment and polarizability change with the solvent environment, which in turn influences intermolecular interactions. researchgate.net

Hybrid implicit-explicit solvent models are used to provide a more accurate picture. rsc.org An implicit model treats the solvent as a continuous medium, while an explicit model includes individual solvent molecules to account for specific interactions like hydrogen bonding. rsc.org These computational approaches can rationalize how different solvents guide the self-assembly process, leading to different crystal morphologies or nanostructures, providing essential knowledge for materials science and crystallization process design. rsc.org

Biological and Pharmacological Research on Derivatives of 2 Chloro 4 Methylsulfonyl Benzaldehyde

Anti-inflammatory Activity Studies of Novel Derivatives

The anti-inflammatory potential of these derivatives is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway.

Nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and COX-2 enzymes. The inhibition of COX-2 is responsible for the anti-inflammatory effects, while the inhibition of COX-1 is associated with gastrointestinal side effects nih.gov. Research has focused on developing selective COX-2 inhibitors to minimize these adverse effects.

A series of 1,4-diarylazetidin-2-one derivatives were designed and synthesized to be evaluated as selective COX-2 inhibitors. In vitro studies on these compounds demonstrated that they were selective inhibitors of the COX-2 isozyme, with IC50 values ranging from 0.05 to 0.11 µM. Similarly, certain 4-halogenated 5-aryl-1-(4-methylsulfonylphenyl)imidazoles showed potent inhibitory activity against PGE2 production, with some compounds exhibiting IC50 values as low as 3.3 nM researchgate.net.

Another study focused on 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives. One such derivative exhibited an IC50 of 0.71 µM against COX-2 with a selectivity index of 115, indicating a high degree of selectivity researchgate.net. Furthermore, novel hybrid pyrrolo[3,4-d]pyridazinone derivatives have been synthesized and shown to have significant selective COX-2 inhibition at lower concentrations nih.gov.

Interactive Table: In Vitro COX Inhibition Data

| Compound Class | Specific Derivative(s) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| 1,4-diarylazetidin-2-ones | Not specified | - | 0.05–0.11 | - |

| 4-halogenated 5-aryl-1-(4-methylsulfonylphenyl)imidazoles | 4-chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole | - | 0.0033 | - |

| 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazoles | Compound 84 | - | 0.71 | 115 |

| Benzothiophene derivatives | Compounds 57, 58, 59, 60 | - | 0.31-1.40 | 48.8–183.8 |

The anti-inflammatory effects of these derivatives have been further validated through in vivo studies. The carrageenan-induced paw edema model in rats is a commonly used assay to evaluate anti-inflammatory activity.

In one study, cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds were synthesized and evaluated. Several of these compounds demonstrated potent anti-inflammatory activities, with edema inhibition ranging from 71.2% to 82.9%, which was comparable to the standard drugs celecoxib (85.6%) and diclofenac (83.4%) nih.gov. The most active of these derivatives showed ED50 values between 35.4 and 45.3 mg/kg, close to that of celecoxib (34.1 mg/kg) nih.gov.

Newly synthesized 1,2,4-triazole derivatives also exhibited significant anti-inflammatory effects in a carrageenan-induced paw edema model. One compound showed a maximum edema inhibition of 91%, which was superior to the standard drug ibuprofen (82%) nih.gov. Another derivative demonstrated comparable efficacy to ibuprofen with 81% inhibition nih.gov.

A significant drawback of traditional NSAIDs is their potential to cause gastrointestinal issues due to the inhibition of the COX-1 enzyme. Therefore, assessing the gastrointestinal safety of new anti-inflammatory compounds is crucial.

Studies on certain 1,2,4-triazole derivatives have indicated that they possess potent anti-inflammatory activity with fewer gastrointestinal side effects compared to reference drugs like naproxen and indomethacin nih.gov. Similarly, a study on thiazole analogues showed that specific derivatives exhibited a superior safety profile with a lower ulcer index compared to meloxicam nih.gov.

Antimicrobial Activity Investigations of Derived Compounds

Derivatives of 2-chloro-4-(methylsulfonyl)benzaldehyde have also been investigated for their potential as antimicrobial agents.

Benzimidazole derivatives have been a focus of antimicrobial research. A series of tetrahydropyrimidinyl-substituted benzimidazoles were synthesized and tested against various Gram-positive and Gram-negative bacteria. One of the most active compounds, a benzoyl-substituted benzimidazole derivative, showed a Minimum Inhibitory Concentration (MIC) of 1 μg/mL against E. coli and 2 μg/mL against M. catarrhalis and S. pyogenes nih.gov.

Other research has explored N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives. These compounds, which combine thiazole and sulfonamide groups known for their antibacterial properties, have shown potent activity against both Gram-negative and Gram-positive bacteria. Derivatives with 4-tert-butyl and 4-isopropyl substitutions were particularly effective, with one isopropyl substituted derivative displaying a low MIC of 3.9 μg/mL against S. aureus and A. xylosoxidans researchgate.net.

Interactive Table: Minimum Inhibitory Concentration (MIC) Data

| Compound Class | Specific Derivative(s) | Bacterium | MIC (µg/mL) |

|---|---|---|---|

| Tetrahydropyrimidinyl-substituted benzimidazoles | Benzoyl-substituted derivative 15a | E. coli | 1 |

| Benzoyl-substituted derivative 15a | M. catarrhalis | 2 | |

| Benzoyl-substituted derivative 15a | S. pyogenes | 2 | |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamides | Isopropyl substituted derivative | S. aureus | 3.9 |

The antimicrobial mechanism of benzimidazole derivatives is thought to involve their ability to act as purine antagonists. By replacing purine, they can disrupt the biosynthesis of nucleic acids and proteins within the bacterial cell wall, leading to the inhibition of bacterial growth nih.gov. These derivatives have also been shown to interact with DNA and DNA-associated processes nih.gov.

The low permeability of the outer membrane in Gram-negative bacteria, along with the presence of efflux pumps and degrading enzymes, presents a significant challenge for antibacterial agents nih.gov. The development of derivatives that can overcome these resistance mechanisms is an active area of research.

Antioxidant Efficacy Evaluations of Synthesized Analogs

The search for new antioxidant agents is driven by the need to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases. Scientists have synthesized and evaluated various analogs of this compound, particularly thiosemicarbazone and hydrazone derivatives, for their ability to scavenge free radicals.

Research into thiosemicarbazone derivatives of substituted benzaldehydes has shown that these compounds can exhibit significant antioxidant activity. For instance, in a study evaluating various thiosemicarbazones, one compound demonstrated potent antioxidant activity in a DPPH radical scavenging assay with an IC50 value of 43.91 ± 0.021μM researchgate.net. Another study on chloro-substituted hydrazones revealed very good antioxidant activity, with a meta-substituted derivative showing an IC50 value of 25.8 µg/mL in a DPPH assay researchgate.net. While these studies did not specifically use the this compound scaffold, they highlight the potential of the thiosemicarbazone and hydrazone moieties, when combined with substituted benzaldehydes, to confer antioxidant properties.

The antioxidant capacity of these derivatives is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The specific substituents on the benzaldehyde (B42025) ring play a crucial role in modulating this activity.

Table 1: Antioxidant Activity of Representative Substituted Benzaldehyde Derivatives

| Compound Class | Derivative | Antioxidant Assay | IC50 Value | Reference |

| Thiosemicarbazone | Substituted Benzaldehyde Derivative | DPPH Radical Scavenging | 43.91 ± 0.021 µM | researchgate.net |

| Hydrazone | m-chloro-substituted Benzaldehyde | DPPH Radical Scavenging | 25.8 µg/mL | researchgate.net |

| Thiosemicarbazone | N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide derivatives | DPPH Radical Scavenging | Good activity for 4a, 4b, 4c | nih.gov |

Note: The data presented is for structurally related compounds and not direct derivatives of this compound, as specific data for the latter was not available in the reviewed sources.

Cytotoxicity Profiling Against Relevant Cell Lines (e.g., human peripheral lymphocytes)

The evaluation of the cytotoxic effects of new chemical entities on normal, healthy cells is a critical step in drug discovery to assess their safety profile. Research on the cytotoxicity of benzaldehyde and its derivatives has been conducted on various cell lines, including human peripheral lymphocytes.

A study investigating the effects of benzaldehyde on cultured human lymphocytes found that it induced cytotoxicity at concentrations of 10, 25, and 50 μg/mL nih.gov. This was evidenced by an increase in lactate dehydrogenase release and a decrease in cell number at both 6 and 24 hours of treatment nih.gov. While this study focused on the parent benzaldehyde, it provides a baseline for understanding the potential effects of its derivatives on lymphocytes.

The cytotoxicity of Schiff bases, which can be derived from this compound, has also been investigated. For example, a study on sulfadiazine salicylaldehyde-based Schiff bases evaluated their cytotoxicity against the human hepatocellular liver carcinoma cell line HepG2, with some compounds showing IC50 values below 100 µM mdpi.com. Although this study did not use human peripheral lymphocytes, it demonstrates the cytotoxic potential of this class of compounds.

Table 2: Cytotoxicity of Benzaldehyde and Related Derivatives

| Compound | Cell Line | Assay | Concentration/IC50 Value | Effect | Reference |

| Benzaldehyde | Human Lymphocytes | LDH Assay, Cell Proliferation | 10, 25, 50 µg/mL | Increased cytotoxicity, decreased cell number | nih.gov |

| Sulfadiazine Salicylaldehyde Schiff Bases | HepG2 | CellTiter 96 AQueous One Solution Cell Proliferation Assay | IC50 < 100 µM for some derivatives | Increased cytotoxicity | mdpi.com |

Note: Specific cytotoxicity data for derivatives of this compound against human peripheral lymphocytes was not found. The data presented is for benzaldehyde and related Schiff base derivatives against other cell lines.

Applications in Proteomics Research Using Related Chemical Entities

In the field of proteomics, which involves the large-scale study of proteins, chemical probes are valuable tools for identifying and characterizing protein function. Chemical entities related to this compound, particularly those containing sulfonyl groups, have found applications in this area.

Chemical proteomics studies have utilized sulfonyl fluoride (SF) probes to selectively label functional tyrosine residues in proteins within complex proteomes mdpi.comnih.gov. These probes react with the hydroxyl group of tyrosine, allowing for the identification of functionally important residues in enzymes such as glutathione transferases mdpi.comnih.gov. This approach demonstrates the utility of the sulfonyl moiety as a reactive group for developing chemical probes.

Furthermore, peptidyl aldehydes have been explored as activity-based probes in proteomics. These probes can target multiple enzyme classes through substrate recognition, enabling protein identification and activity profiling nih.gov. The aldehyde group, present in this compound, is a key functional group in these probes. The combination of a sulfonyl group and an aldehyde in a single molecule could potentially be leveraged to design novel, bifunctional probes for proteomics research.

While direct applications of this compound derivatives in proteomics are not yet widely reported, the established use of sulfonyl-containing and aldehyde-containing probes highlights the potential for developing new tools for chemical biology and proteomics based on this scaffold.

Role As a Key Synthetic Intermediate in Advanced Chemical Synthesis

Precursor to Pharmaceutical Agents

The substituted benzaldehyde (B42025) structure of 2-Chloro-4-(methylsulfonyl)benzaldehyde serves as a foundational component in the synthesis of various pharmaceutical agents. Its reactive aldehyde group and the presence of electron-withdrawing chloro and methylsulfonyl substituents allow for its incorporation into diverse molecular scaffolds, leading to the development of novel therapeutic compounds.

One notable application is in the synthesis of innovative antimicrobial agents. Research has demonstrated that the 2-chloro-4-(methylsulfonyl)phenyl moiety can be utilized to create new classes of acylthiourea and 1,3-thiazolidin-4-one derivatives. These compounds have shown promise as potent antimicrobial agents, highlighting the importance of this compound as a starting material in the quest for new drugs to combat microbial resistance. A patent has also indicated that the related 2-chloro-4-(methylsulfonyl)benzoic acid is utilized in the broader medicine and dye industries, further suggesting the utility of its benzaldehyde precursor in these fields. google.com

Building Block in Agrochemical Development

In the realm of agrochemicals, this compound and its derivatives are critical building blocks for the synthesis of modern herbicides. The compound's structure is integral to the creation of active ingredients that are effective in controlling unwanted vegetation in various crops.

A prominent example of its application is in the production of the herbicide Sulcotrione. innospk.com The direct oxidation product of this compound, 2-chloro-4-(methylsulfonyl)benzoic acid, is a key intermediate in the synthesis of Sulcotrione. innospk.com This herbicide is a member of the triketone class, which is known for its efficacy in managing broadleaf weeds. The synthesis of Sulcotrione from its benzoyl chloride derivative is a well-established industrial process.

Furthermore, a patent has described that 2-(chloro, bromo, or nitro)-4-(alkylsulfonyl)benzoic acids are valuable intermediates for a class of 2-(2-chloro, bromo, or nitro)-4-(alkylsulfonyl)benzoyl-1,3-cyclohexanedione herbicides. This underscores the broader importance of the 2-chloro-4-(methylsulfonyl)benzoyl scaffold, for which this compound is a primary precursor, in the development of effective crop protection solutions. The term "sulphur humulone" has been associated with a cornfield herbicide that utilizes 2-chloro-4-(methylsulfonyl)benzoic acid as an important intermediate, further highlighting the significance of this chemical family in agriculture. google.com

Intermediate for Specialized Organic Molecules

Beyond its roles in the pharmaceutical and agrochemical sectors, this compound is a valuable intermediate for the synthesis of a variety of specialized organic molecules, including pyrrole (B145914) derivatives, dyes, and pigments.

Pyrrole Derivatives: While specific literature detailing the use of this compound in pyrrole synthesis is not abundant, the general reactivity of benzaldehydes makes them suitable precursors for such heterocyclic compounds. The Paal-Knorr pyrrole synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. Benzaldehydes can be used to generate the necessary dicarbonyl precursors through various synthetic routes. The aldehyde functional group of this compound can participate in condensation reactions, which are often the initial steps in the formation of the pyrrole ring.

Dyes and Pigments: Substituted benzaldehydes are frequently employed in the synthesis of dyes and pigments. The aldehyde group provides a reactive site for condensation reactions with various aromatic amines and other dye intermediates to form chromophoric systems. The chloro and methylsulfonyl substituents on the benzene (B151609) ring of this compound can influence the final color and properties of the dye, such as its lightfastness and solubility. A patent has noted the use of the related 2-chloro-4-(methylsulfonyl)benzoic acid in the dye industry, suggesting that the corresponding aldehyde is also a relevant precursor in this field. google.com

Future Research Directions and Emerging Challenges

Design and Development of Next-Generation Synthetic Methodologies

Current synthetic routes to 2-Chloro-4-(methylsulfonyl)benzaldehyde and its precursors, such as the chlorination and oxidation of 4-(methylsulfonyl)toluene, often require harsh conditions, multiple steps, and the use of stoichiometric reagents that can generate significant waste. google.comgoogle.com Future research will be directed towards creating more sustainable, efficient, and safer synthetic processes.

Key research thrusts will include:

Continuous Flow Chemistry: Transitioning from traditional batch processing to continuous flow systems can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to improved yields, higher purity, and enhanced safety, particularly for potentially hazardous reactions like chlorination and oxidation.

Catalytic C-H Activation: A major goal is the development of catalytic systems (e.g., based on palladium, rhodium, or copper) that can directly and selectively install the chloro and aldehyde functionalities onto a 4-(methylsulfonyl)benzene core. This would significantly shorten the synthetic sequence, reduce waste, and improve atom economy.

Biocatalysis: The use of engineered enzymes, such as oxidases or halogenases, could provide highly selective and environmentally benign pathways to the target compound under mild aqueous conditions, minimizing the need for organic solvents and harsh reagents.

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The aldehyde group in this compound is a prime handle for derivatization. While it has been used to create compounds like acylthioureas and thiazolidinones with antimicrobial properties, the potential for creating novel bioactive molecules is far from exhausted. researchgate.net Future work will focus on expanding the chemical space accessible from this intermediate.

Emerging strategies are expected to involve:

Multicomponent Reactions (MCRs): Designing novel MCRs, such as the Ugi or Passerini reactions, that incorporate this compound as a key building block can rapidly generate libraries of complex, drug-like molecules in a single step.

Click Chemistry: The introduction of azide or alkyne functionalities into derivatives of the parent compound would allow for their facile conjugation to other molecules using highly efficient and selective "click" reactions, enabling the creation of bioconjugates, probes, or targeted therapeutic agents.

Fragment-Based Linking: Utilizing the core scaffold in fragment-based drug discovery (FBDD) by linking it to other small molecule fragments that bind to adjacent sites on a biological target could lead to the development of highly potent and selective inhibitors.

| Derivatization Strategy | Target Functional Group | Potential Outcome |

| Reductive Amination | Aldehyde | Bioactive amines, enzyme inhibitors |

| Wittig Reaction | Aldehyde | Substituted alkenes, precursors for polymers |

| Knoevenagel Condensation | Aldehyde | Electron-deficient alkenes, Michael acceptors |

| Nucleophilic Aromatic Substitution | Chlorine | Introduction of diverse functional groups (amines, ethers, thiols) |

Deeper Mechanistic Understanding of Complex Reactions and Transformations

A thorough understanding of the mechanisms governing the reactions of this compound is crucial for optimizing reaction conditions, controlling selectivity, and predicting the formation of byproducts. For instance, in aldol (B89426) reactions involving this aldehyde, a deeper mechanistic insight can aid in controlling the stereochemical outcome, which is critical for the synthesis of chiral drugs. researchgate.net

Future research should prioritize:

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and elucidate the roles of catalysts and solvents. This can provide predictive insights that are difficult to obtain experimentally.

In-Situ Spectroscopic Analysis: Using advanced techniques like stopped-flow kinetics, reaction calorimetry, and in-situ NMR or IR spectroscopy to monitor reactions in real-time. This allows for the direct observation of reactive intermediates and the collection of precise kinetic data to validate proposed mechanisms.

Kinetic Isotope Effect Studies: Performing experiments with isotopically labeled starting materials to probe bond-breaking and bond-forming steps in the rate-determining stages of key transformations, providing definitive evidence for specific mechanistic pathways. beilstein-journals.org

Expanded Scope in Targeted Medicinal and Agrochemical Applications

While initial studies have shown promise in the antimicrobial domain, the structural motifs within this compound are present in molecules with a wide range of biological activities. researchgate.net A significant future direction will be the systematic exploration of its derivatives for new therapeutic and agrochemical uses.

Key areas for expansion include:

Oncology: The sulfonyl group is a key pharmacophore in many anticancer agents. Derivatives could be designed as kinase inhibitors, cell cycle modulators, or agents that disrupt protein-protein interactions.

Virology: The aldehyde or its derivatives could be explored as covalent inhibitors of viral proteases, a strategy that has proven successful for several antiviral drugs.

Agrochemicals: Screening of derivative libraries for herbicidal, fungicidal, or insecticidal activity could lead to the discovery of new crop protection agents. The specific substitution pattern may offer novel modes of action or improved environmental profiles.

| Potential Application Area | Rationale / Target Class |

| Anticancer | Kinase inhibitors, tubulin polymerization inhibitors |

| Antiviral | Covalent inhibitors of viral proteases (e.g., SARS-CoV-2 Mpro) |

| Anti-inflammatory | Inhibitors of enzymes like COX or 5-LOX |

| Herbicidal | Inhibition of plant-specific enzymes (e.g., acetolactate synthase) |

| Fungicidal | Disruption of fungal cell wall synthesis or respiration |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research. beilstein-journals.orgnih.gov For a scaffold like this compound, these computational tools can dramatically accelerate the discovery and development cycle.

Future integration of AI/ML will likely focus on:

De Novo Design: Using generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel derivatives of the core scaffold that are optimized in silico for specific properties like binding affinity to a target, drug-likeness, or synthetic accessibility. nih.gov

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models trained on existing data to predict the biological activity, toxicity, and physicochemical properties of virtual derivatives before they are synthesized, allowing researchers to prioritize the most promising candidates.

Reaction Outcome and Synthesis Planning: Employing ML algorithms to predict the optimal conditions (catalyst, solvent, temperature) for a desired transformation or to propose entire multi-step synthetic pathways for complex target molecules starting from this compound. beilstein-journals.org This can minimize experimental trial-and-error, saving time and resources.

Q & A

Q. What are the established synthetic routes for 2-Chloro-4-(methylsulfonyl)benzaldehyde?

A common approach involves sequential functionalization of benzaldehyde derivatives. For example:

- Chlorination : Introduce the chloro substituent at the 2-position using chlorine gas with FeCl₃ as a catalyst (analogous to methods for 3-Chloro-4-(methylsulfanyl)benzoic acid synthesis) .

- Sulfonation : Install the methylsulfonyl group via oxidation of a methylthio intermediate (e.g., using H₂O₂ in acetic acid) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. How can researchers confirm the structural identity of this compound?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and integration ratios.

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1300–1150 cm⁻¹ (S=O stretches) .

- X-ray Crystallography : Resolve bond angles and molecular packing (as demonstrated for structurally related sulfonamide derivatives) .

Q. What safety precautions are recommended when handling this compound?

While toxicological data specific to this compound are limited, analogous benzaldehyde derivatives require:

- PPE : Gloves, lab coat, and safety goggles.

- First Aid : Immediate eye flushing (15 minutes with water) and skin washing with soap (refer to protocols for 4-(Bromomethyl)benzaldehyde) .

- Ventilation : Use fume hoods to avoid inhalation .

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound?

Contradictions arise in catalyst choice and reaction time:

- Catalyst Optimization : FeCl₃ vs. AlCl₃ for chlorination—FeCl₃ provides higher regioselectivity but may require longer reaction times .

- Temperature Effects : Elevated temperatures (>80°C) during sulfonation risk over-oxidation to sulfonic acids, reducing yields .

- Data-Driven Adjustments : Monitor reaction progress via TLC and adjust stoichiometry dynamically .

Q. What are the key challenges in analyzing byproducts during synthesis?

Common impurities include:

- Incomplete Oxidation : Residual methylthio intermediates (e.g., 2-Chloro-4-(methylsulfanyl)benzaldehyde).

- Isomeric Byproducts : 3-Chloro regioisomers due to electrophilic aromatic substitution variability .

- Analytical Solutions : Use HPLC-MS with a C18 column (acetonitrile/water gradient) to separate and identify impurities .

Q. How does the electronic nature of substituents affect reactivity in cross-coupling reactions?

The methylsulfonyl group is a strong electron-withdrawing moiety, which:

- Activates the Aldehyde : Enhances electrophilicity for nucleophilic additions (e.g., Grignard reactions).

- Directs Electrophilic Substitution : Meta/para orientation in further aromatic functionalization .

- Quantitative Studies : Hammett constants (σₚ) for –SO₂CH₃ (~0.93) predict reactivity trends .

Q. What stability issues arise during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.